1-(2,4-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol
CAS No.:
Cat. No.: VC13545057
Molecular Formula: C15H22O5
Molecular Weight: 282.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22O5 |
|---|---|
| Molecular Weight | 282.33 g/mol |
| IUPAC Name | 1-(2,4-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-ol |
| Standard InChI | InChI=1S/C15H22O5/c1-17-11-4-5-12(14(10-11)18-2)13(16)6-7-15-19-8-3-9-20-15/h4-5,10,13,15-16H,3,6-9H2,1-2H3 |
| Standard InChI Key | PFOLQZIHSHHMFX-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C(CCC2OCCCO2)O)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)C(CCC2OCCCO2)O)OC |
Introduction
1-(2,4-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a complex organic compound featuring a phenyl group substituted with methoxy groups and a dioxane moiety. This compound is categorized under phenolic compounds due to the presence of the phenyl group with methoxy substitutions. The molecular formula of this compound is C15H22O5, and it has a molecular weight of approximately 282.33 g/mol.
Synthesis Methods
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol typically involves the reaction of appropriate precursors under controlled conditions. The specific methods may vary depending on the desired yield and purity, often involving techniques such as continuous flow reactors for industrial-scale production. Purification methods like recrystallization or chromatography are used to obtain high-purity products.
Biological Activity and Potential Applications
Research into the biological activity of 1-(2,4-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol suggests potential effects on biological systems, possibly exhibiting anti-inflammatory or analgesic properties. These effects are hypothesized based on the properties of similar compounds, and further empirical validation is necessary to confirm these activities.
| Potential Application | Description |
|---|---|
| Anti-inflammatory Effects | Hypothesized based on similar compounds |
| Analgesic Effects | Requires further empirical validation |
| Medicinal Chemistry | Potential pharmacological properties |
Research Findings and Future Directions
Detailed studies focusing on the mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol are essential for understanding its therapeutic applications and implications in medicinal chemistry. The compound's unique structural arrangement, including the dioxane ring and dimethoxyphenyl group, imparts distinct chemical and physical properties that differentiate it from other similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume